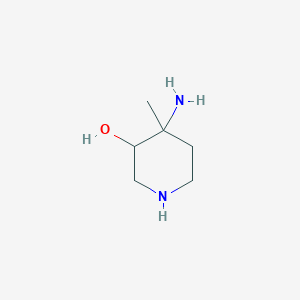

4-Amino-4-methylpiperidin-3-ol

Description

Structural Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

Piperidine, a six-membered heterocyclic amine, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. ijnrd.orgnih.gov Its prevalence stems from its ability to adopt a stable chair conformation, which can be strategically functionalized to create three-dimensional structures that effectively interact with biological targets. atamanchemicals.com The piperidine ring is a cornerstone in drug discovery, with over 70 commercially available drugs featuring this scaffold. arizona.edu These drugs span a wide range of therapeutic areas, including central nervous system modulators, antihistamines, anticancer agents, and analgesics. atamanchemicals.comarizona.edu

The versatility of the piperidine scaffold lies in its capacity for chemical modification. The nitrogen atom and the carbon atoms of the ring can be readily substituted with various functional groups, leading to a diverse library of derivatives with distinct physicochemical and pharmacological properties. ijnrd.orgresearchgate.net This adaptability makes piperidine a favored building block in medicinal chemistry for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. researchgate.net The introduction of chiral centers within the piperidine ring further expands its structural diversity, enabling the development of stereospecific drugs with improved therapeutic indices. researchgate.net

Overview of Foundational Research Directions for 4-Amino-4-methylpiperidin-3-ol

Foundational research on this compound and its derivatives has primarily focused on its synthesis and its potential as a key intermediate in the preparation of biologically active compounds. The presence of amino, methyl, and hydroxyl groups on the piperidine ring provides multiple points for chemical elaboration, making it an attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

A significant area of investigation involves the stereoselective synthesis of this compound and its analogs. The spatial arrangement of the substituents on the piperidine ring is crucial for its biological activity. Researchers have explored various synthetic strategies, including asymmetric hydrogenation and diastereoselective reductions, to control the stereochemistry of the final products. For instance, the synthesis of specific stereoisomers, such as (3R,4R)-1-benzyl-4-methylpiperidin-3-amine, has been achieved with high diastereoselectivity.

In the context of medicinal chemistry, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and receptors. For example, piperidine-based compounds have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer. google.com Furthermore, the structural motif is present in compounds designed to target other proteins involved in disease pathways.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H14N2O |

| IUPAC Name | This compound |

The exploration of this compound and its derivatives continues to be an active area of research, with ongoing efforts to develop novel synthetic methodologies and to identify new therapeutic applications for this versatile chemical scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

4-amino-4-methylpiperidin-3-ol |

InChI |

InChI=1S/C6H14N2O/c1-6(7)2-3-8-4-5(6)9/h5,8-9H,2-4,7H2,1H3 |

InChI Key |

MFGLCXDRAPBHGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Approaches to 4-Amino-4-methylpiperidin-3-ol Synthesis

Established synthetic routes to this compound and related structures primarily involve reductive transformations, alkylation-based strategies, and intramolecular cyclization reactions to form the core piperidine (B6355638) ring.

Reductive Transformations of Precursor Compounds

Reductive methods are a cornerstone in the synthesis of piperidine derivatives. These approaches typically involve the reduction of more unsaturated heterocyclic precursors, such as pyridines or tetrahydropyridines, or the reduction of functional groups on a pre-existing piperidine ring.

One common strategy involves the reduction of a corresponding pyridine (B92270) derivative. For example, a suitably substituted pyridine can be subjected to catalytic hydrogenation to yield the saturated piperidine ring. mdpi.com The choice of catalyst and reaction conditions is crucial to achieve high diastereoselectivity, particularly when multiple stereocenters are being formed. For instance, the hydrogenation of fluorinated pyridines has been achieved using rhodium(I) complexes to produce all-cis-fluorinated piperidines. mdpi.com

Another approach is the reduction of a pyridinium (B92312) salt. The reduction of pyridinium salt 7 has been identified as a preferable route for the large-scale synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine. researchgate.net This intermediate can then be further processed to obtain the desired amino alcohol functionality.

Furthermore, the reduction of a nitro group on a tetrahydropyridine (B1245486) precursor can be employed. For example, 1-benzyl-4-methyl-5-nitro-1,2,3,6-tetrahydropyridine can be reduced using a reducing agent like lithium aluminum hydride to yield 1-benzyl-4-methylpiperidin-3-amine. google.com Subsequent steps would then be required to introduce the hydroxyl group.

The table below summarizes key aspects of reductive transformations for synthesizing precursors to this compound.

| Precursor Type | Reducing Agent/Catalyst | Key Transformation | Reference |

| Substituted Pyridine | Rhodium(I) complex, Pinacol borane | Dearomatization/Hydrogenation | mdpi.com |

| Pyridinium Salt | Not specified in abstract | Reduction | researchgate.net |

| Nitro-tetrahydropyridine | Lithium aluminum hydride | Nitro group reduction | google.com |

Alkylation-Based Synthetic Routes

Alkylation reactions provide another versatile avenue for the synthesis of this compound and its derivatives. These methods typically involve the formation of new carbon-nitrogen or carbon-carbon bonds on a piperidine or precursor molecule.

A common approach is the N-alkylation of a pre-formed piperidine ring. For instance, the alkylation of an amine with an alcohol can be achieved through a "borrowing hydrogen" process, which involves the temporary oxidation of the alcohol to an aldehyde, followed by reductive amination. uniurb.it This method has been reported for the alkylation of various amines using rhodium, iridium, and ruthenium catalysts. uniurb.it

Another strategy involves the alkylation of a piperidine nitrogen with a suitable electrophile. For example, the synthesis of fentanyl analogs has been achieved by reacting appropriately substituted anilines with 1-benzyl-4-piperidone to form an imine, which is then reacted with an aryllithium reagent to introduce a group at the 4-position of the piperidine ring. nih.gov

Intramolecular Cyclization Reactions for Piperidine Ring Construction

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from an acyclic precursor. mdpi.com This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to close the ring.

One example is the intramolecular cyclization of alkene group-bearing amides via hydride transfer, which can efficiently form piperidines with tertiary amino groups. mdpi.com Another method involves the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex to form substituted piperidines. mdpi.com

Radical-mediated amine cyclization offers another route. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by a cobalt(II) complex to produce various piperidines. mdpi.com

The table below provides an overview of different intramolecular cyclization strategies for piperidine synthesis.

| Cyclization Type | Catalyst/Reagent | Key Transformation | Reference |

| Hydride Transfer/Cyclization | Not specified | Cyclization of alkene-bearing amides | mdpi.com |

| Oxidative Amination | Gold(I) complex | Cyclization of non-activated alkenes | mdpi.com |

| Radical-Mediated Cyclization | Cobalt(II) catalyst | Cyclization of linear amino-aldehydes | mdpi.com |

Advanced Stereoselective Synthesis of this compound and its Chiral Analogs

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. Asymmetric hydrogenation catalysis, particularly using rhodium-based catalysts, has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines.

Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation involves the use of a chiral catalyst to selectively produce one enantiomer of a chiral product from a prochiral substrate. This technique has been widely applied to the synthesis of chiral amines and alcohols. ajchem-b.comacs.orgrsc.org

Rhodium complexes containing chiral phosphine (B1218219) ligands are highly effective catalysts for the asymmetric hydrogenation of various unsaturated substrates. ajchem-b.comrsc.org These catalysts have been instrumental in the synthesis of chiral drugs and their intermediates. rsc.org

In the context of synthesizing chiral piperidines, rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene has been used for the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. mdpi.com Another example involves the asymmetric hydrogenation of a protected 3-amino-4-picoline, which, after benzyl (B1604629) activation and partial reduction, yields a benzyl-protected 3-amino-piperidine precursor with modest enantioselectivity. google.com

A notable application is the asymmetric hydrogenation of unprotected N-H imines, which can be catalyzed by a Rh/bisphosphine-thiourea system to provide chiral amines with high yields and enantioselectivities. nih.gov

The following table highlights key features of rhodium-catalyzed asymmetric hydrogenation for the synthesis of chiral piperidine precursors.

| Substrate Type | Catalyst System | Key Outcome | Reference |

| Tetrasubstituted Fluoroalkene | Rhodium(I) catalyst with ferrocene (B1249389) ligand | Enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine | mdpi.com |

| Protected 3-amino-4-picoline | Rh-catalyst | Benzyl protected 3-amino-piperidine precursor | google.com |

| Unprotected N-H Imines | Rh/bisphosphine-thiourea | Chiral amines with high yield and enantioselectivity | nih.gov |

Palladium-Catalyzed Hydrogenation Strategies

Palladium-catalyzed hydrogenation is a robust method for the synthesis of piperidine derivatives from the corresponding pyridine precursors. mdpi.com This approach is valued for its effectiveness and applicability to substrates that may be challenging for other catalysts, such as those based on rhodium. mdpi.com The process generally involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). masterorganicchemistry.com

Research by Glorius and colleagues demonstrated a strategy for accessing all-cis-(multi)fluorinated piperidines via palladium-catalyzed hydrogenation, highlighting the method's utility for creating highly substituted rings. mdpi.com The reaction conditions are often tolerant of air and moisture, adding to the practical appeal of this technique. mdpi.com However, the reaction outcome can be sensitive to specific conditions. For instance, the presence of water during the palladium-catalyzed hydrogenation of certain pyridine derivatives can interrupt the reduction process, leading to the formation of piperidinones as the major product. mdpi.com This provides a pathway to different classes of piperidine derivatives from a common starting material.

The nature of the catalyst's active phase, particularly the presence of subsurface hydrogen or carbon, plays a critical role in the selectivity and efficiency of the hydrogenation. mpg.de Studies have shown that hydrogen atoms that permeate through a palladium membrane are highly effective for hydrogenation, often leading to faster reaction rates compared to systems where hydrogen gas is directly in contact with the catalyst surface. nih.gov This principle is leveraged in electrocatalytic palladium membrane reactors (ePMR), which allow for selective hydrogenation under ambient conditions. nih.gov

Table 1: Comparison of Palladium-Catalyzed Hydrogenation Conditions

| Catalyst System | Substrate Type | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | Fluorinated Pyridines | Tolerant to air and moisture | All-cis-fluorinated piperidines | mdpi.com |

| Pd/C, H₂, H₂O | Pyridine Derivatives | Interruption by water | Piperidinones | mdpi.com |

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials to construct complex chiral molecules. ru.nlrsc.org This strategy is particularly powerful for preparing enantiopure piperidine alkaloids and their derivatives. ru.nlresearchgate.net

A notable application of this approach is the synthesis of a chiral 4-amino-3-hydroxy piperidine derivative, structurally related to the target compound, starting from 2-deoxy-D-ribose. rsc.org The synthesis begins with the protection of the sugar, followed by a series of transformations including tosylation and azide (B81097) substitution to introduce the necessary nitrogen functionality. Reductive cyclization then forms the piperidine ring, and subsequent deprotection yields the final amino alcohol product. This multi-step process effectively transfers the inherent chirality of the starting sugar to the final piperidine structure. rsc.org

Amino acids are another common source for chiral pool synthesis. rsc.org For example, L-proline and L-pipecolinic acids have served as precursors for a variety of 2-substituted pyrrolidine (B122466) and piperidine alkaloids. researchgate.net The strategy often involves asymmetric induction, where a pre-existing chiral center in the reactant directs the stereochemical outcome of subsequent reactions, such as the Mannich reaction, to form the piperidine core with high diastereoselectivity. ru.nl

Table 2: Examples of Chiral Pool Precursors for Piperidine Synthesis

| Chiral Precursor | Synthetic Strategy | Target Piperidine Structure | Reference |

|---|---|---|---|

| 2-Deoxy-D-ribose | Multi-step conversion including azidation and reductive cyclization | (3R,4R)-1-Benzyl-4-(azidomethyl)piperidin-3-ol | rsc.org |

| L-Pipecolinic Acid | Stereoselective Mannich reaction | 2,6-cis-Disubstituted piperidines (e.g., Isosolenopsins) | ru.nl |

Biocatalytic and Classical Resolution Techniques for Enantioenrichment

The production of enantiomerically pure vicinal amino alcohols and piperidines is crucial for pharmaceutical applications. rsc.org When a synthesis yields a racemic mixture, resolution techniques are employed to separate the enantiomers. These methods can be broadly categorized as biocatalytic and classical.

Biocatalytic Resolution Biocatalysis uses enzymes to achieve highly selective transformations. rsc.org Engineered amine dehydrogenases (AmDHs) and transaminases are particularly effective for the synthesis of chiral amino alcohols. nih.govresearchgate.net AmDHs can catalyze the asymmetric reductive amination of hydroxy ketones using ammonia (B1221849) as the amine donor, often with very high enantioselectivity (>99% ee). nih.gov Similarly, enzyme cascades combining an alcohol dehydrogenase (ADH) and a transaminase (TA) can convert diols into amino alcohols. rsc.org These enzymatic methods are advantageous due to their high selectivity and operation under mild, aqueous conditions. researchgate.netrsc.org

Classical Resolution Classical resolution involves the separation of enantiomers by converting them into a mixture of diastereomers, which have different physical properties and can be separated by methods like crystallization. ethz.ch This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. rsc.org For example, a racemic intermediate in the synthesis of a 4-amino-3-hydroxypiperidine (B1396542) was successfully resolved using O,O'-dibenzoyl-L-tartaric acid. The desired diastereomeric salt was selectively crystallized from the solution, allowing for the isolation of the enantiomerically enriched amine after liberation from the salt. rsc.org While effective, classical resolution is fundamentally limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate. ethz.ch

Table 3: Comparison of Enantioenrichment Techniques

| Technique | Method | Key Feature | Advantage | Limitation | Reference |

|---|---|---|---|---|---|

| Biocatalytic | Engineered Amine Dehydrogenase | Asymmetric reductive amination of a hydroxy ketone | High enantioselectivity (>99% ee) | Requires specific enzyme development | nih.gov |

| Biocatalytic | ADH/TA Enzyme Cascade | Conversion of diols to amino alcohols | Mild, aqueous conditions | Multi-enzyme system can be complex | rsc.org |

Diastereoselective Cyclization and Annulation Reactions

Diastereoselective cyclization reactions are fundamental in constructing the piperidine ring with defined stereochemistry at multiple centers. These strategies include intramolecular cascades involving hydride transfer, radical-mediated processes, and formal cycloaddition reactions.

A prominent strategy for forming substituted piperidines involves an intramolecular hydride transfer followed by cyclization. nih.gov One such method is the hydride transfer (HT) amination of N-tosylimines. In this process, a 5-aryl aldehyde reacts with N-toluenesulfonamide in the presence of a Lewis acid like BF₃·OEt₂ to form an N-tosylimine intermediate. nih.govacs.org This intermediate then undergoes an intramolecular cyclization where a benzylic C-H bond acts as the hydride source, leading to the formation of α-arylated piperidines. nih.govacs.org This transformation is highly stereoselective, with the stereochemical outcome being under thermodynamic control, often favoring the placement of the aryl substituent in an axial position to minimize steric strain. nih.govacs.org

Another approach involves the cyclization of amides bearing tert-amino groups, which are converted to piperidone derivatives upon heating in a polar solvent such as DMSO or DMF. dntb.gov.uaresearchgate.net The mechanism proceeds via an intramolecular hydride transfer from an α-amino sp³ carbon atom to an electron-deficient alkene fragment within the same molecule, followed by ring closure. researchgate.net

Radical cyclizations offer a powerful means to construct heterocyclic rings. researchgate.net In the context of piperidine synthesis, aminyl radicals can be generated and undergo intramolecular cyclization onto a tethered alkene or alkyne. rsc.orgacs.org A classic method for generating the requisite aminyl radical is the hypoiodite-mediated oxidation of a primary amine, as demonstrated in the Suárez reaction, which can be applied to complex substrates. nih.gov

More contemporary methods utilize different radical initiation systems. For instance, tert-butyl nitrite (B80452) can mediate the efficient radical cyclization of amines with alkynes under mild conditions. rsc.org The diastereoselectivity of these cyclizations can be significantly influenced by the reagents used. A novel approach to 2,4-disubstituted piperidines through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates found that using tris(trimethylsilyl)silane (B43935) (TTMSS) instead of the more common tributyltin hydride (TBTH) dramatically enhanced the trans diastereoselectivity, achieving ratios up to 99:1. organic-chemistry.org This improvement is attributed to a slower trapping of the intermediate piperidine radical by TTMSS, which allows for a selective rearrangement of the minor stereoisomer to the more stable trans product. organic-chemistry.org

Cycloaddition reactions provide an atom-economical route to cyclic systems by combining two or more unsaturated components. For piperidine synthesis, aza-analogs of well-known cycloadditions are particularly relevant. The aza-Prins cyclization, for example, gives direct access to functionalized piperidines and has been used to synthesize various piperidine alkaloids in a highly diastereoselective manner. thieme-connect.comresearchgate.net

Furthermore, metal-free cycloadditions have been developed to enhance biocompatibility and regioselectivity. nih.gov One innovative approach uses supramolecular self-assembly to drive a highly regioselective azide-alkyne cycloaddition in an aqueous solution, demonstrating that pre-organizing the reactants within an assembly can enforce a specific reaction pathway. nih.gov While often used for triazole synthesis, the principles of regiocontrol through non-covalent interactions are broadly applicable to other cycloaddition methodologies. nih.gov

Table 4: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₄N₂O |

| Palladium on Carbon (Pd/C) | Pd/C |

| Rhodium | Rh |

| 2-Deoxy-D-ribose | C₅H₁₀O₄ |

| (3R,4R)-1-Benzyl-4-(azidomethyl)piperidin-3-ol | C₁₃H₁₈N₄O |

| L-Proline | C₅H₉NO₂ |

| L-Pipecolinic acid | C₆H₁₁NO₂ |

| D-Galactosylamine | C₆H₁₃NO₅ |

| Isosolenopsins | (Varies) |

| O,O'-Dibenzoyl-L-tartaric acid | C₁₈H₁₄O₈ |

| N-toluenesulfonamide | C₇H₉NO₂S |

| Boron trifluoride etherate (BF₃·OEt₂) | C₄H₁₀BF₃O |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS |

| Dimethylformamide (DMF) | C₃H₇NO |

| tert-Butyl nitrite | C₄H₉NO₂ |

| Tris(trimethylsilyl)silane (TTMSS) | C₉H₂₈Si₄ |

| Tributyltin hydride (TBTH) | C₁₂H₂₈Sn |

| N-tosyloxycarbamate | (Varies) |

| Vinylcyclopropane (B126155) | C₅H₈ |

| Ethylbenzene | C₈H₁₀ |

| Styrene | C₈H₈ |

| Piperidinone | C₅H₉NO |

| Tetrahydropyridine | C₅H₉N |

Enantioselective Functionalization of Acyclic Precursors

The creation of specific stereoisomers of this compound from open-chain starting materials is a critical endeavor, as different enantiomers can exhibit vastly different biological activities. Asymmetric catalysis is a powerful tool to achieve this, with transition metal-catalyzed reactions being a prominent strategy. acs.org

One conceptual approach involves the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, a strategically designed acyclic enamine or imine containing the core carbon skeleton of the target molecule could be subjected to hydrogenation using a chiral transition metal catalyst, such as those based on rhodium, iridium, or ruthenium. acs.orgmdpi.com The choice of chiral ligand is paramount in directing the stereochemical outcome of the reaction, leading to the desired enantiomer of the piperidine ring system. acs.org While specific examples for this compound are not detailed in the provided results, the general principle of asymmetric hydrogenation of N-heterocycles and their precursors is well-established for creating chiral piperidines. mdpi.com

Another powerful strategy is biocatalysis, which utilizes enzymes to perform highly selective transformations. researchgate.net For example, a transaminase could be employed in a dynamic kinetic resolution of a ketone precursor. researchgate.net In a hypothetical application to this compound synthesis, an acyclic amino ketone could be cyclized to a racemic 4-methylpiperidin-3-one derivative. A chiral transaminase could then selectively aminate one enantiomer of the ketone while the other is racemized in situ, leading to the desired chiral amino-alcohol precursor with high enantiomeric excess. researchgate.net Engineered carbonyl reductases also offer a route to chiral alcohols, which are key intermediates. illinois.edu

Table 1: Comparison of Enantioselective Strategies

| Strategy | Catalyst/Reagent | Key Transformation | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ir, Ru) | Reduction of C=C or C=N bonds | High efficiency, broad substrate scope | Cost of precious metals and ligands, optimization of reaction conditions |

| Biocatalysis (e.g., Transaminase DKR) | Engineered enzymes (e.g., transaminases, reductases) | Asymmetric amination or reduction | High enantioselectivity, mild reaction conditions, environmentally benign | Enzyme stability and availability, substrate specificity |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic routes. acs.orgnih.gov These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. scispace.com

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention and Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a primary goal. acs.org This involves favoring addition reactions over substitutions and eliminations, which generate byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org Both asymmetric metal catalysts and biocatalysts align with this principle. scispace.com

Safer Solvents and Auxiliaries: The choice of solvent is critical. Green solvents like water, ethanol, or supercritical fluids are preferred over hazardous organic solvents. researchgate.net Solvent-free reactions, where possible, are an even better alternative. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.gov Biocatalytic reactions often excel in this regard. researchgate.net Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating. nih.gov

Reduce Derivatives: Avoiding the use of protecting groups simplifies synthetic routes, reduces the number of steps, and minimizes waste generation. acs.org The high specificity of enzymes can often circumvent the need for protecting groups. acs.org

Considerations for Scale-Up in Preparative Organic Chemistry

Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. researchgate.net

For the synthesis of this compound, key scale-up considerations include:

Reagent and Catalyst Cost and Availability: The cost of starting materials, reagents, and especially catalysts (both precious metal-based and biological) becomes a significant factor at a larger scale. google.com The availability of these materials in sufficient quantities must also be ensured.

Process Safety and Hazard Analysis: A thorough evaluation of the potential hazards associated with all chemicals and reaction conditions is essential. This includes assessing toxicity, flammability, and the potential for runaway reactions. The use of hazardous reagents like sodium azide would be a major concern for large-scale production. researchgate.net

Reaction Throughput and Optimization: Reaction times, concentrations, and purification methods need to be optimized to maximize the amount of product produced per unit of time and reactor volume. researchgate.net This may involve adjusting reaction parameters or developing more efficient work-up and isolation procedures.

Equipment and Infrastructure: The availability of suitable reactors, purification equipment (e.g., for crystallization or chromatography), and waste handling facilities is crucial for a successful scale-up.

Impurity Profile and Control: Identifying and controlling the formation of impurities is critical to ensure the quality and purity of the final product. researchgate.net This often requires the development of robust analytical methods to monitor the reaction progress and product quality.

Chemical Reactivity and Transformation Studies

Functional Group Interconversions of the Piperidine (B6355638) Core

The strategic modification of the existing functional groups on the 4-Amino-4-methylpiperidin-3-ol core is a primary approach to creating new analogues. These interconversions allow for fine-tuning of the molecule's physicochemical properties.

The secondary hydroxyl group is a key site for chemical modification. Its reactivity is typical of secondary alcohols, allowing for common transformations such as oxidation and esterification. smolecule.com

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 4-amino-4-methylpiperidin-3-one, using various oxidizing agents. evitachem.com Common reagents for this transformation include chromium-based reagents like chromium trioxide or milder, more selective methods. smolecule.com The resulting ketone provides a new electrophilic center for further derivatization.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. smolecule.combyjus.com This reaction is a fundamental method for introducing a wide variety of substituents. nih.gov The process is typically catalyzed by an acid or proceeds via an activated intermediate. byjus.com

Table 1: Representative Reactions of the Hydroxyl Moiety

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Oxidation | Chromium Trioxide (CrO₃) | Ketone |

| Oxidation | Potassium Permanganate (KMnO₄) | Ketone smolecule.com |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester (R-COO-) |

| Esterification | Acyl Chloride (R-COCl), Base | Ester (R-COO-) |

Both the exocyclic primary amine and the endocyclic secondary amine of the piperidine ring are nucleophilic and basic, offering numerous avenues for chemical modification. fiveable.me

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring can be alkylated or acylated to introduce a variety of substituents. Reductive amination of a precursor 4-piperidone (B1582916) with various aliphatic amines is a common strategy to synthesize N-substituted 4-aminopiperidines. mdpi.com Similarly, the primary amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Protecting Group Chemistry: To achieve selective transformations at other sites of the molecule, the amino groups are often protected. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be introduced using di-tert-butyl dicarbonate (B1257347) and later removed under acidic conditions. mdpi.com

Dealkylation: In derivatives where the piperidine nitrogen is substituted (tertiary amine), dealkylation reactions can be employed to revert to the secondary amine, offering a route to modify existing scaffolds. thieme-connect.de

Table 2: Key Transformations of the Amino Functionalities

| Reaction | Functional Group | Reagents/Conditions | Product Feature |

|---|---|---|---|

| Reductive Amination | Secondary Amine | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) mdpi.com | N-Substituted Piperidine |

| Acylation | Primary/Secondary Amine | Acyl Chloride, Base | N-Acyl Derivative |

| Boc Protection | Primary/Secondary Amine | Di-tert-butyl dicarbonate | N-Boc Protected Amine |

| Boc Deprotection | N-Boc Protected Amine | Trifluoroacetic Acid (TFA) mdpi.com | Free Amine |

The scientific literature retrieved does not provide specific examples of reactions directly involving the C4-methyl group of this compound. This is likely due to the unactivated nature of the methyl C-H bonds, which makes them chemically inert under typical synthetic conditions. Functionalization would likely require harsh, radical-based conditions which could lack selectivity and compromise the integrity of the other functional groups present in the molecule.

Derivatization Strategies for Expanding Chemical Space

Beyond simple functional group interconversions, more complex derivatization strategies are employed to significantly expand the chemical space around the this compound scaffold. These methods involve the formation of new bonds to introduce novel pharmacophores and structural motifs.

The creation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, allowing for the construction of more complex molecular architectures. organic-chemistry.org While specific applications to this compound are not extensively detailed, general methodologies can be applied to its derivatives. For instance, nickel-catalyzed reductive coupling of unactivated olefins with alkyl or aryl electrophiles presents a modern approach for C(sp²)-C(sp³) and C(sp³)-C(sp³) bond formation without the need for organometallic reagents. nih.gov Biocatalytic methods, such as aldol (B89426) reactions, offer highly enantioselective routes to form C-C bonds. libretexts.org These strategies could be employed on suitably protected derivatives of this compound to introduce new carbon-based side chains.

Introducing new heteroatoms or heteroatom-containing ring systems can dramatically alter the biological and physical properties of a molecule. The functional groups of this compound serve as handles for such functionalizations.

Heterocyclic Synthesis: The amino functionalities can be used as nucleophiles to build new heterocyclic rings. For example, derivatives of 4-methylpiperidin-4-ol (B1315937) have been used in the synthesis of pyrazole-containing molecules. pjoes.com This involves reacting the piperidine derivative with reagents that enable the formation of a new heterocyclic system.

Nucleophilic Substitution: The amino group can act as a nucleophile to displace leaving groups on various electrophiles, thereby introducing new functionalities containing oxygen, sulfur, or other heteroatoms. evitachem.comsmolecule.com This approach is fundamental for creating a diverse library of compounds for biological screening. For instance, the functionalization of saturated aza-heterocycles can be achieved through photoredox catalysis, enabling the introduction of various heteroatom-containing nucleophiles at positions that are otherwise difficult to access. nih.gov

Table 3: Strategies for Heteroatom Functionalization

| Strategy | Description | Potential Reagents/Methods | Resulting Structure |

|---|---|---|---|

| Heterocycle Formation | Using the amine as a nucleophile to construct a new ring system. | Diketones, α,β-unsaturated systems pjoes.com | Fused or appended heterocycles |

| Nucleophilic Substitution | Reaction of the amino group with an electrophile containing a heteroatom. | Alkyl halides, Epoxides, Sulfonyl chlorides | Derivatives with new O, S, N-based functional groups evitachem.comsmolecule.com |

| Photoredox Catalysis | Activation of C-H bonds for the introduction of heteroatom nucleophiles. nih.gov | Photoredox catalyst, light, heteroatom nucleophile | β-functionalized aza-heterocycles nih.gov |

Advanced Derivatization for Enhanced Analytical Performance

The analytical determination of this compound, a polar molecule containing both amino and hydroxyl functional groups, can be significantly improved through chemical derivatization. These techniques aim to increase the volatility, thermal stability, and/or detectability of the analyte for chromatographic and mass spectrometric analyses. sigmaaldrich.comthermofisher.com

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS):

A common strategy for the analysis of amino alcohols by GC-MS is silylation, where active hydrogens on the amine and hydroxyl groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net This process reduces the polarity and increases the volatility of the compound, leading to improved chromatographic peak shape and thermal stability in the GC inlet and column. thermofisher.com

Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed for this purpose. sigmaaldrich.comresearchgate.net The resulting silylated derivatives of this compound would be more amenable to GC separation and produce characteristic mass spectra upon electron ionization, facilitating its identification and quantification. The TBDMS derivatives are often more stable towards hydrolysis compared to TMS derivatives. researchgate.net

Interactive Data Table: Common Silylating Agents for Amino Alcohols

| Derivatizing Agent | Abbreviation | Derivative Group | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, volatile by-products |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Very volatile by-products, suitable for trace analysis thermofisher.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives, less moisture sensitive sigmaaldrich.com |

Acylation for Enhanced Detection:

Acylation is another effective derivatization technique where the amino and hydroxyl groups are converted to esters and amides, respectively. The use of fluorinated acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), can significantly enhance the detectability of the analyte when using an electron capture detector (ECD) in GC. jfda-online.com These derivatives are generally more stable than their silylated counterparts. arkat-usa.org

Chiral Derivatization for Enantioseparation by HPLC:

For the separation of enantiomers of chiral molecules like this compound, chiral derivatizing agents (CDAs) can be employed. wikipedia.org These reagents are optically pure and react with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated on a standard, achiral high-performance liquid chromatography (HPLC) column. nih.govresearchgate.net

Examples of CDAs suitable for amino alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and 1-naphthyl isocyanate. wikipedia.org The derivatization not only allows for chiral separation but can also introduce a chromophore or fluorophore into the molecule, enhancing its UV or fluorescence detection in HPLC. nih.govfujifilm.com For instance, derivatization with a reagent containing a naphthyl or anthracenyl group can enable highly sensitive fluorescence detection. nih.gov

Interactive Data Table: Chiral Derivatizing Agents for Amino Alcohols

| Chiral Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method |

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Alcohols, Amines | NMR, HPLC-UV |

| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Amines, Alcohols | HPLC-Fluorescence |

| o-Phthalaldehyde/chiral thiol | OPA | Primary Amines | HPLC-Fluorescence |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amines | HPLC-UV |

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways and Intermediates

The synthesis of this compound can be achieved through the ring-opening of a suitable epoxide precursor, specifically a 3,4-epoxy-4-methylpiperidine derivative, by an amine nucleophile. The elucidation of the reaction pathway for this transformation is crucial for understanding and optimizing the synthesis.

The reaction proceeds via a nucleophilic substitution mechanism, which can have characteristics of either an SN1 or SN2 pathway, depending on the reaction conditions and the substitution pattern of the epoxide. libretexts.org

Base-Catalyzed/Nucleophilic Ring-Opening:

Under neutral or basic conditions, the ring-opening of an epoxide with an amine proceeds through an SN2 mechanism. rroij.com The amine, acting as the nucleophile, directly attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The high degree of ring strain in the three-membered epoxide ring facilitates this reaction, even with a moderate leaving group (the alkoxide). libretexts.org

For an asymmetrical epoxide, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. libretexts.org In the synthesis of this compound from a conceptual 1-benzyl-3,4-epoxy-4-methylpiperidine precursor with an ammonia (B1221849) equivalent, the nucleophile (e.g., ammonia or a protected amine) would attack the C4 carbon. This is due to the steric hindrance at the C3 position and the electronic stabilization of the transition state at the more substituted C4 position. The reaction would result in the formation of a trans-diaxial amino alcohol product upon protonation of the resulting alkoxide.

Reaction Scheme: Inferred Pathway for this compound Synthesis

A plausible synthetic route involves the epoxidation of a tetrahydropyridine (B1245486) precursor, followed by the ring-opening of the resulting epoxide.

Step 1: Epoxidation: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is reacted with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding epoxide, 3-benzyl-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane.

Step 2: Nucleophilic Ring-Opening: The epoxide ring is then opened by a nucleophilic source of ammonia (e.g., sodium azide (B81097) followed by reduction, or ammonia itself under pressure). The nucleophile attacks the more substituted C4 position, leading to the formation of the amino alcohol. The regioselectivity of this step is critical and can be influenced by the choice of nucleophile and reaction conditions. arkat-usa.org

Step 3: Deprotection: If a protecting group like benzyl (B1604629) is used on the piperidine nitrogen, a final deprotection step (e.g., hydrogenolysis) is required to yield this compound.

The intermediates in this pathway would be the tetrahydropyridine starting material, the epoxide, and potentially an azido (B1232118) alcohol if a two-step amination is employed.

Kinetic Studies of Chemical Transformations

Kinetics of Piperidine Formation:

Kinetic Resolution:

For chiral piperidine derivatives, kinetic resolution is a powerful technique to separate enantiomers. nih.govacs.orgacs.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. By stopping the reaction at partial conversion (ideally around 50%), one can obtain the unreacted starting material enriched in one enantiomer and the product enriched in the other. Kinetic studies are essential to determine the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more efficient resolution.

Factors Influencing Reaction Kinetics:

Solvent: The polarity of the solvent can significantly influence the rate of piperidine synthesis. Studies on the formation of substituted piperidines have shown that the reaction rate can be different in solvents like methanol (B129727) and ethanol, which can be attributed to the stabilization of transition states. ajgreenchem.comajgreenchem.com

Catalyst: The choice and concentration of a catalyst (e.g., an acid or a base) can dramatically affect the reaction rate. Kinetic studies help in optimizing the catalyst loading to achieve a balance between reaction speed and selectivity.

Temperature: As with most chemical reactions, temperature plays a crucial role. According to the Arrhenius equation, an increase in temperature generally leads to a higher reaction rate constant. The activation energy (Ea) for a specific transformation can be determined by studying the reaction rates at different temperatures.

While detailed kinetic parameters for reactions involving this compound are not published, the application of these kinetic principles would be essential for the optimization of its synthesis and further chemical transformations.

Theoretical and Computational Chemistry Analyses

Electronic Structure and Molecular Orbital Studies

The electronic characteristics of a molecule are fundamental to understanding its chemical behavior. Through computational methods, it is possible to model the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more reactive and less stable.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. |

This table describes the general significance of HOMO-LUMO properties in the context of molecular orbital theory.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms in space.

The process of ground state optimization involves finding the minimum potential energy of the molecule by adjusting the positions of its nuclei. This is achieved through iterative calculations where the forces on the atoms are minimized. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform these calculations. rsc.org

For 4-Amino-4-methylpiperidin-3-ol, a DFT optimization would likely reveal a chair conformation for the piperidine (B6355638) ring as the most stable arrangement, which is typical for such six-membered heterocyclic systems. The positions of the amino, methyl, and hydroxyl groups on the ring would be determined, providing precise bond lengths, bond angles, and dihedral angles. These optimized structural parameters are foundational for further computational studies, including the prediction of spectroscopic properties and the modeling of chemical reactions.

| Parameter | Description |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. |

| Basis Set | A set of functions used to create the molecular orbitals. |

| Optimized Geometry | The lowest energy arrangement of atoms in a molecule. |

| Ground State Energy | The total electronic energy of the molecule in its optimized geometry. |

This table outlines key components of a typical DFT ground state optimization calculation.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring allows this compound to exist in various conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. The collection of all possible conformations and their corresponding energies forms the potential energy surface or energy landscape.

For substituted piperidines, the most stable conformation is typically a chair form. However, the substituents can exist in either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects. For this compound, the preferred conformation would seek to minimize steric hindrance between the substituents. It is generally favored for larger groups to occupy equatorial positions to reduce 1,3-diaxial interactions.

Computational methods can be used to systematically explore the conformational space of a molecule. By rotating bonds and calculating the energy of each resulting structure, a detailed energy landscape can be constructed. This analysis can reveal the most stable conformer, as well as the energy barriers to interconversion between different conformers. In a study on conformationally constrained analogues of a piperidinyl-pyrazole carboxamide, computational analysis indicated a significant energy barrier for the rotation of aryl rings, suggesting the existence of stable atropisomers. nih.gov

Computational Studies of Molecular Recognition and Interactions (e.g., Ligand-Protein Modeling)

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. Computational modeling, particularly molecular docking, is a powerful tool for studying how a small molecule like this compound might bind to a biological target, such as a protein receptor or an enzyme. jetir.org

In a typical molecular docking study, the three-dimensional structure of the target protein is used as a receptor. The ligand, in this case, this compound, is then computationally "docked" into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode.

For this compound, the amino and hydroxyl groups are capable of forming hydrogen bonds, which are often crucial for high-affinity binding to biological targets. The methyl group can participate in hydrophobic interactions. Molecular docking studies on other 4-aminopiperidine derivatives have shown that the 4-amino group can act as a hydrogen bond donor or acceptor, interacting with key residues in the active site of enzymes like Cytochrome P450. acs.org Such studies can provide valuable insights into the potential biological activity of the compound and guide the design of new therapeutic agents.

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

This table summarizes the key noncovalent interactions involved in molecular recognition.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions, providing a detailed picture of how reactants are converted into products. This involves mapping out the reaction pathway on the potential energy surface, which connects the reactants, transition states, and products.

The transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment during a chemical reaction. It represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate and characterize the geometry and energy of transition states. nih.gov

For reactions involving this compound, such as its synthesis or further functionalization, reaction pathway modeling could elucidate the step-by-step mechanism. For example, in the synthesis of piperidines, computational studies have been used to investigate the mechanism of intramolecular C-H amination, revealing the involvement of copper-catalyzed pathways. acs.org By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve yields and selectivity.

Role As a Synthetic Building Block and Chemical Intermediate

Precursor to Diverse Nitrogen-Containing Heterocycles

The inherent reactivity of the amino and hydroxyl functionalities in 4-Amino-4-methylpiperidin-3-ol makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocycles. These heterocyclic systems are central to the development of new therapeutic agents. nih.gov The strategic placement of the amino and hydroxyl groups on the piperidine (B6355638) ring allows for intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems.

The amino group can act as a nucleophile in reactions with various electrophiles, paving the way for the construction of fused pyrimidine, pyrazine, or other nitrogen-rich heterocyclic rings. For instance, condensation of the amino group with α,β-unsaturated ketones or esters can initiate a cascade of reactions leading to the formation of complex heterocyclic frameworks. Similarly, the hydroxyl group can be engaged in cyclization reactions, such as etherification or esterification, to form oxygen-containing heterocyclic rings fused to the piperidine core.

The general strategies for the synthesis of nitrogen-containing heterocycles often involve the use of bifunctional building blocks where the reactive centers can be selectively addressed. connectjournals.com In this context, this compound offers multiple avenues for synthetic diversification. The table below illustrates some potential heterocyclic systems that could be derived from this versatile building block.

| Heterocyclic System | Potential Synthetic Strategy |

| Fused Pyrimidines | Condensation with β-dicarbonyl compounds or their equivalents. |

| Fused Imidazoles | Reaction with cyanogen (B1215507) bromide or related reagents. nih.gov |

| Oxazolo[5,4-b]pyridines | Intramolecular cyclization following acylation of the amino group. nih.gov |

| Bridged Piperidines | Intramolecular cyclization involving both the amino and hydroxyl groups. |

These examples highlight the potential of this compound as a precursor for generating a diverse collection of novel heterocyclic compounds with potential applications in drug discovery.

Key Intermediate in the Synthesis of Complex Molecules

The structural features of this compound make it a valuable intermediate in the total synthesis of complex natural products and pharmaceutically active compounds. nih.gov Chiral building blocks are essential in modern drug development to ensure the stereoselective synthesis of the desired enantiomer, which often exhibits superior therapeutic efficacy and a better safety profile. nih.govenamine.net The presence of a stereocenter in this compound allows it to be used in the asymmetric synthesis of intricate molecular targets.

For example, substituted 3-hydroxypiperidines are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors and other targeted therapeutics. chemicalbook.com The strategic placement of the amino and methyl groups in this compound provides additional points for molecular recognition and interaction with biological targets.

The synthesis of complex molecules often involves a convergent approach where key fragments are synthesized independently and then coupled together. This compound can serve as a central scaffold to which other molecular fragments can be attached. The amino and hydroxyl groups can be differentially protected and then selectively functionalized to introduce desired substituents. This stepwise approach allows for the systematic construction of complex molecules with precise control over their three-dimensional architecture. The following table provides examples of complex molecule classes where this compound or its derivatives could serve as a key intermediate.

| Class of Complex Molecule | Potential Role of this compound |

| Kinase Inhibitors | As a scaffold to present pharmacophoric groups to the ATP binding site. |

| GPCR Ligands | To provide a rigid core for the optimal orientation of interacting moieties. |

| Protease Inhibitors | As a non-peptidic scaffold to mimic peptide backbones. nih.gov |

| Antiviral Agents | As a core structure for molecules targeting viral enzymes or assembly. nih.gov |

Contribution to the Development of Novel Chemical Entity Libraries

The development of novel chemical entity (NCE) libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of diverse compounds to identify new therapeutic leads. whiterose.ac.uk Building blocks that provide three-dimensional diversity are particularly valuable in this context, as they allow for the creation of compound libraries that explore a broader region of chemical space compared to flat, aromatic structures. whiterose.ac.uk

This compound, with its sp³-rich piperidine core and multiple points for diversification, is an excellent candidate for the construction of such 3D-focused chemical libraries. The amino and hydroxyl groups can be readily functionalized using a variety of chemical reactions, such as acylation, alkylation, and sulfonylation, to generate a large number of analogues. This combinatorial approach allows for the rapid generation of a library of compounds with diverse physicochemical properties.

The stereochemistry of this compound adds another layer of diversity to the resulting chemical library. The synthesis of enantiomerically pure or diastereomerically distinct libraries can be crucial for identifying stereospecific interactions with biological targets.

The use of substituted piperidines as building blocks for combinatorial libraries has been well-documented. nih.gov These libraries have been instrumental in the discovery of new drug candidates for a wide range of diseases. The incorporation of this compound into such libraries would introduce novel structural motifs and expand the diversity of available screening compounds.

| Library Type | Contribution of this compound |

| Fragment-Based Libraries | As a 3D fragment for screening against biological targets. whiterose.ac.uk |

| Diversity-Oriented Synthesis (DOS) Libraries | As a starting point for the synthesis of structurally complex and diverse molecules. |

| Targeted Libraries | As a scaffold for the synthesis of libraries directed against specific protein families. |

Future Directions and Emerging Research Avenues

Innovations in Stereocontrol Methodologies for Complex Piperidine (B6355638) Derivatives

Achieving precise control over the stereochemistry of substituted piperidines is a formidable challenge. The 4-Amino-4-methylpiperidin-3-ol structure contains two adjacent stereocenters, requiring methodologies that can establish their relative and absolute configuration with high fidelity. Future research is moving beyond classical approaches towards more sophisticated and efficient catalytic strategies.

Catalytic Asymmetric Synthesis: The development of novel catalytic systems is at the forefront of stereocontrol innovation. Asymmetric hydrogenation, using advanced catalysts like iridium(I) complexes with specific P,N-ligands, has shown success in the stereoselective reduction of pyridine (B92270) precursors to form chiral piperidines nih.gov. For structures like this compound, research is focused on creating catalysts that can tolerate diverse functional groups and selectively generate the desired diastereomer. Another promising area is the catalytic enantioselective addition to pyridine rings, where chiral organocatalysts can facilitate the dearomatization of pyridinium (B92312) salts to create enantioenriched dihydropyridines, which are versatile intermediates for piperidine synthesis nih.gov.

Chemo-enzymatic and Biocatalytic Approaches: The synergy between chemical synthesis and biocatalysis offers powerful tools for stereocontrol. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed, using a one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined piperidines nih.gov. This method provides access to 3- and 3,4-substituted piperidines with precise stereochemistry, a strategy directly applicable to the synthesis of this compound. Furthermore, combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel electrocatalysis for radical cross-coupling represents a modular and streamlined strategy. news-medical.netmedhealthreview.com This two-step process can simplify the construction of complex piperidines, reducing multi-step sequences to just a few efficient transformations news-medical.netmedhealthreview.com. Enzymes such as transaminases are also being employed in hybrid bio-organocatalytic cascades to generate key chiral intermediates for complexity-building reactions like the Mannich reaction nih.gov.

Cascade Reactions: Multi-step, one-pot cascade reactions are gaining popularity for their efficiency and atom economy. Novel strategies, such as a regioselective 6-endo-trig bromoetherification followed by elimination, or transition metal-catalyzed alkoxylation and subsequent isomerization, have been used to create complex fused piperidine systems with high diastereoselectivity. nih.govrsc.orgrsc.org These cascade approaches minimize purification steps and can rapidly build molecular complexity from simple starting materials, offering a time-honored and cost-effective route to intricate scaffolds related to this compound nih.govrsc.org.

| Methodology | Key Features | Potential Application for this compound |

| Asymmetric Catalysis | Utilizes chiral metal complexes (e.g., Iridium, Rhodium) or organocatalysts to induce enantioselectivity. nih.govnih.gov | Direct asymmetric hydrogenation of a corresponding pyridinium salt or dearomatization to set the stereocenters at C3 and C4. |

| Chemo-enzymatic Synthesis | Combines chemical steps with highly selective enzymatic transformations (e.g., amine oxidases, reductases). nih.gov | Stereoselective reduction of an enamine intermediate or enzymatic resolution of a racemic mixture. |

| Biocatalytic C-H Oxidation | Employs enzymes to selectively hydroxylate specific C-H bonds, followed by chemical cross-coupling. news-medical.netmedhealthreview.com | Introduction of the C3-hydroxyl group with high regio- and stereoselectivity on a pre-formed 4-amino-4-methylpiperidine scaffold. |

| Cascade Reactions | Multi-step sequences occur in a single pot, often building complex polycyclic systems efficiently. nih.govrsc.org | Rapid construction of the piperidine ring with simultaneous installation of the required functional groups from a linear precursor. |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for the Compound

The synthesis of a specific target like this compound involves navigating a vast chemical space of potential reactions, reagents, and conditions. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate this process by predicting reaction outcomes, optimizing conditions, and even designing novel synthetic routes from scratch. chemcopilot.com

Reaction Outcome and Condition Optimization: A significant challenge in synthesis is the uncertainty of reaction success and the laborious process of optimization. AI models can now predict the major product of a reaction, rank potential side products, and suggest optimal conditions (temperature, solvent, catalyst) to maximize yield and purity. acs.orgresearchgate.netchemai.ioeurekalert.org By analyzing patterns in reaction data that are not obvious to humans, these tools can significantly reduce the number of experiments needed. chemcopilot.comchemai.io For the synthesis of this compound, an ML model could be trained on data from similar piperidine syntheses to predict the stereochemical outcome of a key step under various conditions, guiding the chemist toward the most effective protocol.

| AI/ML Application | Function | Impact on Synthesis of this compound |

| Retrosynthesis Planning | Proposes synthetic pathways by working backward from the target molecule. researchgate.netchemrxiv.org | Identifies novel, efficient, and cost-effective routes that may not be obvious to chemists. |

| Reaction Prediction | Predicts the major product, yield, and potential by-products of a given set of reactants and conditions. acs.orgresearchgate.neteurekalert.org | Reduces failed experiments and accelerates the discovery of successful reaction conditions. |

| Condition Optimization | Suggests optimal solvent, temperature, catalyst, and other parameters to maximize reaction performance. | Minimizes the time and resources spent on manual optimization, improving overall efficiency. |

| Autonomous Synthesis | Integrates AI-based planning with robotic execution of experiments for closed-loop discovery. | Enables high-throughput screening of synthetic routes and rapid identification of the best pathway. |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The pharmaceutical industry is increasingly focused on "green chemistry" to minimize its environmental footprint. rasayanjournal.co.innih.gov This involves designing synthetic processes that reduce waste, use less hazardous substances, and are more energy-efficient. Future research into the synthesis of this compound will prioritize these principles.

Biocatalysis: As mentioned in the context of stereocontrol, enzymes offer a highly sustainable approach to chemical synthesis. They operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, avoiding the need for harsh reagents and organic solvents. nih.gov Engineered amine dehydrogenases, for example, can synthesize chiral amino alcohols via asymmetric reductive amination of hydroxy ketones, offering a direct and green route to the core structure of the target molecule. nih.gov Immobilized enzymes, such as Candida antarctica lipase B (CALB), can be used in multicomponent reactions to produce piperidines and can be recycled for multiple catalytic cycles, further enhancing sustainability. rsc.orgsemanticscholar.org

Green Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Water is an ideal green solvent, and methodologies are being developed to perform complex organic reactions, such as the synthesis of piperidinols, in aqueous media. nih.govresearchgate.net Other sustainable alternatives include bio-derived solvents like glycerol and ethyl lactate. researchgate.net Additionally, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inmdpi.com

| Sustainable Approach | Principle | Example Application |

| Biocatalysis | Use of enzymes as catalysts to perform reactions under mild, aqueous conditions. rsc.orgsemanticscholar.org | An engineered amine dehydrogenase could be used for the asymmetric synthesis of the amino alcohol moiety. nih.gov |

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-solvents. researchgate.net | Performing a key cyclization step in water, potentially mediated by a water-tolerant catalyst. nih.gov |

| Microwave Synthesis | Using microwave irradiation to accelerate reactions and reduce energy consumption. rasayanjournal.co.inmdpi.com | Rapidly forming the piperidine ring via a microwave-assisted cyclocondensation reaction. |

| Multicomponent Reactions | Combining three or more reactants in a single, atom-economical step. nih.gov | A one-pot reaction of an aldehyde, an amine, and a dielectrophile to construct the piperidine core. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.